An In-depth Technical Guide to 3-(Trifluoromethyl)benzo[b]thiophene Derivatives: Synthesis, Characterization, and CAS Registry
An In-depth Technical Guide to 3-(Trifluoromethyl)benzo[b]thiophene Derivatives: Synthesis, Characterization, and CAS Registry
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its diverse biological activities. The introduction of a trifluoromethyl group, a key bioisostere, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of 3-(trifluoromethyl)benzo[b]thiophene derivatives, focusing on their synthesis, spectroscopic characterization, and associated CAS numbers.
The 3-(Trifluoromethyl)benzo[b]thiophene Core and Its Significance
The benzo[b]thiophene core consists of a benzene ring fused to a thiophene ring. The trifluoromethyl (-CF3) group at the 3-position of this scaffold imparts unique properties. The high electronegativity of the fluorine atoms and the stability of the C-F bond make the trifluoromethyl group a valuable addition in drug design, often leading to improved pharmacokinetic and pharmacodynamic profiles. Derivatives of this core are being investigated for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.
CAS Numbers of Key 3-(Trifluoromethyl)benzo[b]thiophene Derivatives
The Chemical Abstracts Service (CAS) registry number is a unique identifier for chemical substances. The following table summarizes the CAS numbers for the parent compound and several of its derivatives.
| Chemical Name | CAS Number | Molecular Formula |
| 3-(Trifluoromethyl)benzo[b]thiophene | Not available | C₉H₅F₃S |
| 3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene | 1415605-83-2 | C₁₅H₉F₃S |
| 3-Chloro-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 923849-73-4 | C₁₀H₄ClF₃O₂S |
| 6-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde | 863118-49-4 | C₁₀H₅F₃OS |
| 7-(Trifluoromethyl)benzo[b]thiophene | 120568-07-2 | C₉H₅F₃S |
| 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 244126-64-5 | C₁₀H₅F₃O₂S |
Synthesis of 3-(Trifluoromethyl)benzo[b]thiophenes
A common and effective method for the synthesis of substituted 3-(trifluoromethyl)benzo[b]thiophenes involves the reaction of ortho-fluorinated trifluoroacetophenones with a sulfur source, such as sodium thiomethoxide. This approach leverages a nucleophilic aromatic substitution followed by an intramolecular condensation.
Proposed Synthetic Protocol for 3-(Trifluoromethyl)benzo[b]thiophene
The following is a proposed detailed, step-by-step methodology for the synthesis of the parent compound, 3-(trifluoromethyl)benzo[b]thiophene, based on established synthetic routes for related derivatives.[1]
Step 1: Synthesis of 2-fluoro-α,α,α-trifluoroacetophenone
This starting material can be prepared from 1-bromo-2-fluorobenzene via a Grignard reaction with trifluoroacetic anhydride.
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Materials: 1-bromo-2-fluorobenzene, magnesium turnings, dry diethyl ether, trifluoroacetic anhydride.
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Procedure:
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Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
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Add a solution of 1-bromo-2-fluorobenzene in dry diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.
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After the formation of the Grignard reagent is complete (as indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.
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Slowly add a solution of trifluoroacetic anhydride in dry diethyl ether to the Grignard reagent.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether, and wash the combined organic layers with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-fluoro-α,α,α-trifluoroacetophenone.
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Step 2: Synthesis of 3-(Trifluoromethyl)benzo[b]thiophene
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Materials: 2-fluoro-α,α,α-trifluoroacetophenone, sodium thiomethoxide, N,N-dimethylformamide (DMF).
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Procedure:
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Dissolve 2-fluoro-α,α,α-trifluoroacetophenone in anhydrous DMF in a round-bottom flask under an inert atmosphere.
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Add sodium thiomethoxide portion-wise to the solution at room temperature.
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Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the resulting crude product by flash column chromatography on silica gel to obtain 3-(trifluoromethyl)benzo[b]thiophene.
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Rationale Behind Experimental Choices
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Inert Atmosphere: The use of an inert atmosphere is crucial, particularly during the formation of the Grignard reagent, which is highly reactive with oxygen and moisture.
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Dry Solvents: Anhydrous solvents are essential to prevent the quenching of the highly basic and nucleophilic Grignard reagent.
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Low-Temperature Addition: The addition of trifluoroacetic anhydride at low temperatures helps to control the exothermicity of the reaction and minimize the formation of side products.
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Sodium Thiomethoxide as a Sulfur Source: Sodium thiomethoxide serves as a nucleophile, displacing the fluorine atom on the aromatic ring, and also provides the sulfur atom required for the subsequent intramolecular cyclization to form the thiophene ring.
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DMF as Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions, as it can solvate the cation of the nucleophile, thereby increasing its reactivity.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 3-(Trifluoromethyl)benzo[b]thiophene.
Spectroscopic Characterization
The structural confirmation of 3-(trifluoromethyl)benzo[b]thiophene and its derivatives relies on a combination of spectroscopic techniques.
Expected Spectroscopic Data for 3-(Trifluoromethyl)benzo[b]thiophene
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | m | 2H | Aromatic protons |
| ~ 7.4 - 7.6 | m | 3H | Aromatic protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 142 | Quaternary carbon (C-S) |
| ~ 135 - 138 | Quaternary carbon (C-C fusion) |
| ~ 122 - 130 | Aromatic CH carbons |
| ~ 120 - 125 (q) | Trifluoromethyl carbon (CF₃) |
| ~ 118 - 122 (q) | Carbon attached to CF₃ (C-CF₃) |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -55 to -65 | s |
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound (C₉H₅F₃S). Common fragmentation patterns would involve the loss of the trifluoromethyl group and cleavage of the thiophene ring.
| m/z | Interpretation |
| [M]⁺ | Molecular ion |
| [M - CF₃]⁺ | Loss of a trifluoromethyl group |
Conclusion
This technical guide provides a foundational understanding of 3-(trifluoromethyl)benzo[b]thiophene derivatives for researchers in drug discovery and materials science. The provided synthetic strategies and expected spectroscopic data serve as a valuable resource for the preparation and characterization of this important class of compounds. Further research into the synthesis and biological evaluation of novel derivatives is warranted to fully explore their therapeutic potential.
References
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Owton, W. M. (2003). Synthesis of substituted 3-trifluoromethylbenzo[b]thiophenes. Tetrahedron Letters, 44(38), 7147–7149. [Link]
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Hoffman Fine Chemicals. (n.d.). 3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene. Retrieved from [Link]
